Technical Guide: Synthesis of 5-Phenylthiophene-2-sulfonyl chloride
Technical Guide: Synthesis of 5-Phenylthiophene-2-sulfonyl chloride
[1]
Executive Summary
Target Compound: 5-Phenylthiophene-2-sulfonyl chloride CAS Registry Number: 80460-39-5 Core Application: Pharmacophore intermediate for sulfonamide-based drug discovery (e.g., anti-inflammatory, anticancer agents).[1] Primary Synthesis Route: Electrophilic Aromatic Substitution (SEAr) via Chlorosulfonation.[1]
This guide details the synthesis of 5-phenylthiophene-2-sulfonyl chloride from 2-phenylthiophene.[1] The protocol prioritizes the direct chlorosulfonation method using chlorosulfonic acid (
Retrosynthetic Analysis & Strategy
The synthesis relies on the high reactivity of the thiophene ring compared to the phenyl substituent.[1] Thiophene undergoes electrophilic substitution approximately
-
Regioselectivity: The sulfur atom activates positions
(C2, C5) and (C3, C4).[1] In 2-phenylthiophene, the C2 position is blocked.[1] The C5 position is the most electron-rich and sterically accessible site remaining, ensuring high regioselectivity over the phenyl ring or the -positions.[1] -
Reagent Choice: Chlorosulfonic acid acts as a dual reagent, introducing the sulfonyl group and converting the intermediate sulfonic acid to the chloride in situ.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway for the chlorosulfonation of 2-phenylthiophene.
Detailed Experimental Protocol
Materials & Equipment
| Reagent | Equiv.[1][2] | Role | Hazards |
| 2-Phenylthiophene | 1.0 | Substrate | Irritant |
| Chlorosulfonic Acid | 3.0 - 5.0 | Reagent/Solvent | Corrosive, Reacts violently with water |
| Dichloromethane (DCM) | Solvent | Optional Co-solvent | Volatile, Carcinogen suspect |
| Crushed Ice | N/A | Quenching | N/A |
Step-by-Step Methodology
Phase 1: Setup and Addition (Low Temperature)
-
Apparatus Preparation: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2) or nitrogen inlet.[1] The system must be strictly anhydrous.[1]
-
Reagent Charging: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool the flask to -10°C to 0°C using an ice-salt bath.
-
Substrate Addition: Dissolve 2-phenylthiophene (1.0 equiv) in a minimal amount of anhydrous DCM (if solid) or add dropwise directly (if liquid/melted).[1] Add this solution to the acid slowly over 30–45 minutes.
Phase 2: Reaction (Ambient Temperature) 4. Equilibration: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes. 5. Completion: Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–3 hours.
- Monitoring: Check reaction progress via TLC (hexane/ethyl acetate 8:2).[1] The starting material spot should disappear.[1]
Phase 3: Quenching and Isolation 6. Quenching: Prepare a beaker with crushed ice (approx. 10x weight of acid used).[1] Carefully pour the reaction mixture onto the ice with vigorous stirring.
- Safety: This step is highly exothermic.[1][2] Add the reaction mixture to the ice, never the reverse.
- Precipitation: The sulfonyl chloride product is hydrophobic and will precipitate as a solid or form a heavy oil.[1]
- Extraction: Extract the aqueous mixture with DCM (
mL). - Washing: Wash the combined organic layers with cold water (
), followed by cold saturated solution (to remove residual acid), and finally brine. - Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at .
Purification[1][2]
-
Crude State: Usually an off-white to yellow solid.[1]
-
Recrystallization: If purity is <95%, recrystallize from Heptane/Ethyl Acetate or Hexane/Chloroform .[1]
-
Storage: Store under inert atmosphere at 2–8°C. Sulfonyl chlorides are moisture sensitive and will hydrolyze to sulfonic acids over time.[1]
Mechanistic Insight (SEAr)[1]
The reaction follows the standard Electrophilic Aromatic Substitution mechanism.[1][3]
-
Generation of Electrophile: Chlorosulfonic acid is in equilibrium with
andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .[1] The active electrophile is the sulfonyl cation or the polarized complex.[1] -
Sigma Complex Formation: The electrophile attacks C5 of the thiophene ring.[1] The positive charge is delocalized over the thiophene ring and stabilized by the sulfur atom.[1]
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid intermediate.[1]
-
Conversion to Chloride: In the presence of excess chlorosulfonic acid, the sulfonic acid is converted to the sulfonyl chloride, releasing
.[1]
Figure 2: Step-wise mechanistic flow of chlorosulfonation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench | Keep quench temperature <5°C; use excess solvent for extraction immediately.[1] |
| Regioisomers | High reaction temperature | Strictly control addition temp at -10°C to 0°C. Higher temps promote thermodynamic scrambling.[1] |
| Oily Product | Residual solvent/impurities | Triturate with cold pentane or hexane to induce crystallization.[1] |
| Violent Quench | Too fast addition | Pour reaction mix onto ice slowly with stirring. Ensure ice volume is sufficient. |
Safety & Handling (HSE)
-
Chlorosulfonic Acid: Causes severe skin burns and eye damage.[1] Reacts violently with water to release HCl gas (toxic/corrosive).[1] Work in a high-efficiency fume hood.
-
PPE: Neoprene gloves, chemical splash goggles, face shield, and lab coat are mandatory.[1]
-
Waste Disposal: Neutralize aqueous waste with sodium bicarbonate before disposal.[1] Segregate halogenated organic waste.
References
-
Thiophene Reactivity & Medicinal Applications: National Institutes of Health (NIH).[1] "Medicinal chemistry-based perspectives on thiophene and its derivatives."[1][4] [Link]
-
Mechanistic Basis (SEAr on Thiophenes): ScienceDirect / Tetrahedron Letters.[1] "Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry." (Arduini et al., 2003).[1][5] [Link]
Sources
- 1. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE, CasNo.166964-37-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry / Tetrahedron Letters, 2003 [sci-hub.ru]
